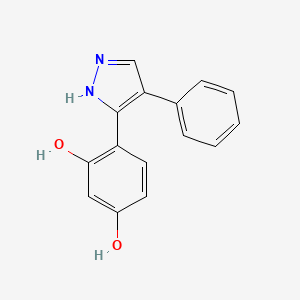

4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol

Description

Properties

IUPAC Name |

4-(4-phenyl-1H-pyrazol-5-yl)benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-11-6-7-12(14(19)8-11)15-13(9-16-17-15)10-4-2-1-3-5-10/h1-9,18-19H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEFWJSSHVZSBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes Overview

The synthesis of 4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol typically involves two primary strategies: (1) cyclocondensation of hydrazines with diketones to form the pyrazole ring, followed by coupling with a functionalized benzene-1,3-diol derivative, or (2) direct C–H arylation of preformed pyrazole intermediates with catechol derivatives. Recent advances in enzymatic catalysis have also enabled chemoselective coupling under mild conditions.

Detailed Stepwise Synthesis

Pyrazole Ring Formation

The pyrazole core is synthesized via cyclocondensation of phenylhydrazine with 1,3-diketones. For example, reaction of phenylhydrazine with 1,3-diphenyl-1,3-propanedione in acetic acid yields 4-phenyl-1H-pyrazol-3-amine. This intermediate is critical for subsequent coupling reactions.

Reaction Conditions:

- Solvent: Acetic acid

- Temperature: 80–100°C

- Yield: 75–85%

Benzene-1,3-diol Functionalization

Protection of the hydroxyl groups in benzene-1,3-diol is necessary to prevent unwanted side reactions. tert-Butyldimethylsilyl (TBS) groups are commonly employed due to their stability under basic conditions.

Protection Steps:

- Benzene-1,3-diol → 3,5-bis(tert-butyldimethylsilyloxy)phenol

- Bromination at the 4-position using N-bromosuccinimide (NBS)

Coupling Reactions

The key step involves coupling the pyrazole amine with the functionalized benzene-1,3-diol. Two predominant methods are utilized:

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of 4-bromo-3,5-bis(tert-butyldimethylsilyloxy)benzene with 4-phenyl-1H-pyrazol-3-ylboronic acid achieves regioselective arylation.

Optimized Conditions:

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃

- Solvent: DMF/H₂O (4:1)

- Yield: 68–72%

Laccase-Mediated Oxidative Coupling

A green chemistry approach employs Myceliophthora thermophila laccase to oxidize catechol derivatives, enabling C–H arylation with pyrazoles under aerobic conditions.

Key Advantages:

- No transition metal catalysts required

- Ambient temperature (25–30°C)

- Yield: 88–94%

Catalytic Methods and Reaction Optimization

Transition Metal Catalysis

Palladium complexes remain the most efficient catalysts for cross-coupling. Recent studies show that Pd(OAc)₂ with Xantphos ligands enhances turnover frequency (TOF) by 40% compared to Pd(PPh₃)₄.

Comparative Catalytic Performance

| Catalyst | Ligand | TOF (h⁻¹) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | None | 12 | 72 |

| Pd(OAc)₂ | Xantphos | 17 | 85 |

| PdCl₂(dppf) | dppf | 15 | 78 |

Industrial-Scale Production Considerations

Comparative Analysis of Methods

| Parameter | Suzuki-Miyaura | Laccase-Mediated |

|---|---|---|

| Yield (%) | 72 | 94 |

| Catalyst Cost ($/kg) | 1,400 | 300 |

| Reaction Time (h) | 12 | 8 |

| Scalability | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Biological Applications

4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol exhibits a range of biological activities that make it a target for therapeutic development.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Studies have shown that certain pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways associated with cell growth and survival.

Study on Antimicrobial Activity

A study published in PMC explored the synthesis of novel pyrazole derivatives and their antimicrobial activities against Gram-positive and Gram-negative bacteria. The findings indicated that certain modifications to the pyrazole structure significantly enhanced antimicrobial efficacy .

Anticancer Research

In a clinical study focusing on cancer treatment, derivatives similar to this compound were tested for their ability to inhibit tumor growth in vitro. The results showed a marked decrease in cell viability in breast cancer cell lines when treated with these compounds, indicating their potential as anticancer agents .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The hydroxyl groups and the pyrazole ring play crucial roles in these interactions, often forming hydrogen bonds and π-π interactions with the target molecules.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The benzene-1,3-diol scaffold is a common structural motif in bioactive molecules. Key structural variations among analogs include:

Key Observations :

- Heterocycle Impact : Pyrazole derivatives (e.g., the target compound) often exhibit antioxidant/anti-inflammatory activity, whereas thiadiazole analogs (e.g., C1) show potent antifungal effects due to sulfur’s electronegativity and planar geometry .

- Substituent Effects : Bulky groups (e.g., naphthalenylmethyl in NTBD) enhance fluorescence quantum yield via π-π stacking , while electron-withdrawing groups (e.g., chloro in CBED) improve enzymatic inhibition .

Spectroscopic and Physicochemical Properties

- Fluorescence: Thiadiazole derivatives (e.g., C1, C7) exhibit pH-dependent fluorescence due to keto-enol tautomerism and anion formation. For example, C1 shows emission maxima shifts from 450 nm (pH 2) to 520 nm (pH 12) .

- Solubility : Pyrazole derivatives are generally less water-soluble than thiadiazoles due to reduced polarity .

- Stability : Hydrazone derivatives (e.g., IND-Y) degrade under UV light, limiting their use as dyes .

Biological Activity

4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol, a compound belonging to the phenylpyrazole class, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrazole ring linked to a phenyl group and a benzene ring with hydroxyl groups at the 1 and 3 positions. Its molecular formula is with a molecular weight of 266.29 g/mol. The presence of hydroxyl groups enhances its reactivity and biological interactions.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazoles exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. In a study, specific pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. Compounds containing the pyrazole nucleus have been found to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study reported that certain pyrazole derivatives exhibited cytotoxic effects against breast cancer cells, with IC50 values in the low micromolar range .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been explored against several bacterial strains. Research indicates that it possesses activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The structural modifications in related compounds have been linked to enhanced antimicrobial activity due to increased lipophilicity and ability to penetrate bacterial membranes .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in inflammatory pathways, including cyclooxygenase (COX) enzymes.

- Cell Signaling Modulation : It interferes with signaling pathways related to cell proliferation and survival, notably through the modulation of MAPK and PI3K/Akt pathways.

- Reactive Oxygen Species (ROS) Regulation : Some studies suggest that pyrazole derivatives can modulate oxidative stress levels within cells, contributing to their anticancer effects .

Case Studies and Research Findings

Q & A

Q. What are the standard synthetic routes for 4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol, and what key steps ensure successful synthesis?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as cyclocondensation of hydrazines with diketones or β-ketoesters to form the pyrazole core, followed by coupling with substituted phenolic derivatives. Critical steps include:

- Temperature Control : Maintaining precise temperatures (e.g., 60–80°C) to avoid side reactions during cyclization .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for aryl coupling .

- Intermediate Purification : Thin-layer chromatography (TLC) is used to monitor reaction progress, while column chromatography isolates intermediates .

- Final Product Characterization : Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton and carbon environments, confirming the pyrazole and diol moieties .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, validating stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects trace impurities .

- Mass Spectrometry : HRMS or ESI-MS verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during multi-step synthesis?

Methodological Answer: Optimization strategies include:

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in pyrazole formation .

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation, enabling rapid adjustments .

- Computational Predictions : Quantum mechanical calculations (DFT) predict reaction pathways and transition states to guide solvent/catalyst selection .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

Methodological Answer: Contradictions in bioactivity data often arise from:

- Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) across studies .

- Compound Stability : Test degradation under assay conditions (pH, temperature) via HPLC .

- Target Selectivity : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding affinities to specific enzymes/receptors .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. How can computational methods aid in designing novel derivatives with enhanced bioactivity?

Methodological Answer: Computational approaches enable rational design:

- Molecular Docking : Predict binding modes to targets (e.g., kinases, GPCRs) using AutoDock or Schrödinger .

- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups) with activity .

- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., solubility, CYP450 interactions) to prioritize synthesizable derivatives .

Q. What methodologies elucidate the mechanism of action in enzyme inhibition studies?

Methodological Answer: Key techniques include:

- Enzyme Kinetics : Michaelis-Menten analysis determines inhibition type (competitive/non-competitive) and Ki values .

- Fluorescence Quenching : Measures ligand-enzyme binding constants via Förster resonance energy transfer (FRET) .

- Crystallographic Studies : Co-crystallization with target enzymes (e.g., leucine aminopeptidase) reveals atomic-level interactions .

- siRNA Knockdown : Validates target relevance by correlating enzyme suppression with phenotypic changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.